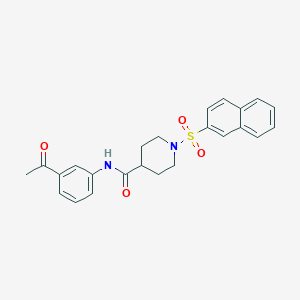![molecular formula C19H21N3O B4398029 {3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4398029.png)
{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide
説明
{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide, also known as MBPF, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of {3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood yet. However, some studies suggest that this compound may exert its pharmacological effects by modulating the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and apoptosis. This compound has been found to inhibit the activation of NF-κB and its downstream targets, such as COX-2 and iNOS, in various cell types. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in energy balance and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported that this compound can reduce the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress, in cells and tissues. This compound has also been shown to increase the activities of antioxidant enzymes, such as superoxide dismutase and catalase, in cells and tissues. Moreover, this compound has been found to regulate the levels of neurotransmitters, such as dopamine, serotonin, and acetylcholine, in the brain.
実験室実験の利点と制限
{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and high bioavailability in animal models. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood yet, and its pharmacokinetic properties need to be further investigated.
将来の方向性
There are several future directions for the research on {3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide. First, the mechanism of action of this compound needs to be further elucidated to understand how it exerts its pharmacological effects. Second, the pharmacokinetic properties of this compound need to be studied to determine its absorption, distribution, metabolism, and excretion in vivo. Third, the potential therapeutic applications of this compound need to be explored in various disease models, such as inflammatory diseases, cancer, and neurodegenerative diseases. Fourth, the structure-activity relationship of this compound needs to be investigated to optimize its pharmacological properties. Finally, the development of novel derivatives of this compound with improved pharmacological properties is a promising direction for future research.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential pharmacological properties, such as anti-inflammatory, anti-tumor, and neuroprotective effects. The synthesis method of this compound is straightforward and efficient, and it has several advantages for lab experiments. However, the mechanism of action of this compound is not fully understood yet, and its pharmacokinetic properties need to be further investigated. The future directions for the research on this compound include elucidating its mechanism of action, studying its pharmacokinetic properties, exploring its potential therapeutic applications, investigating its structure-activity relationship, and developing novel derivatives with improved pharmacological properties.
科学的研究の応用
{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have potential pharmacological properties, such as anti-inflammatory, anti-tumor, and neuroprotective effects. It has been reported that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated microglial cells. This compound has also been found to suppress the growth and induce apoptosis of various cancer cell lines. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-2-3-8-16(15)13-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20-14-23/h2-5,7-10,14H,6,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGQMKFJGOJTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4397950.png)
![4-chloro-2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4397952.png)


![methyl 5-(3-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397961.png)

![1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4397976.png)
![N-benzyl-N-ethyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4397985.png)
![2,2,2-trichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397987.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4397995.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4398000.png)

![1-(2,5-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4398022.png)
![2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4398027.png)